molecular formula C11H15NO4S B1268937 3-(Benzyl-methanesulfonyl-amino)-propionic acid CAS No. 340025-20-9

3-(Benzyl-methanesulfonyl-amino)-propionic acid

Cat. No. B1268937
CAS RN: 340025-20-9
M. Wt: 257.31 g/mol
InChI Key: OQWXCICKZFCDBP-UHFFFAOYSA-N
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Description

3-(Benzyl-methanesulfonyl-amino)-propionic acid is a compound of interest due to its structure and potential applications in various fields of chemistry and material science. The compound features a benzyl group attached to a methanesulfonyl-amino group, which is further linked to a propionic acid moiety. This structural composition suggests a molecule with unique properties and reactivity, making it a subject of scientific research.

Synthesis Analysis

The synthesis of compounds related to this compound typically involves complex reactions where the benzyl group is introduced to the methanesulfonyl-amino group. A notable method for synthesizing related compounds includes the reaction of 2-aminophenol with acid chlorides, generated in situ from carboxylic acids, under the catalysis of methanesulfonic acid. This method has been applied to a wide range of aryl, heteroaryl, and arylalkyl carboxylic acids, yielding excellent yields of the corresponding products (Kumar, Rudrawar, & Chakraborti, 2008).

Molecular Structure Analysis

The molecular structure of related benzyl-methanesulfonyl compounds shows significant variations in conformation. For example, the structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid derivatives reveal intramolecular aromatic π–π stacking and short intermolecular C–H···O interactions. These structural features are crucial for understanding the compound's reactivity and interaction capabilities (Khan et al., 2011).

Chemical Reactions and Properties

Methanesulfonic acid plays a significant role in mediating chemical reactions involving benzyl-methanesulfonyl-amino derivatives. It has been used as an efficient catalyst for the synthesis of aromatic and aliphatic benzothiazoles from carboxylic acids, showcasing the versatility of methanesulfonic acid in promoting sulfonylation and related reactions (Sharghi & Asemani, 2009).

Scientific Research Applications

Oxidative C-H Bond Activation

3-(Benzyl-methanesulfonyl-amino)-propionic acid is utilized in oxidative C-H bond activation processes. A study demonstrated the efficient coupling of benzylic ethers and carbamates with ketones using a manganese dioxide (MnO2)-methanesulfonic acid system, highlighting its potential in organic synthesis (Liu et al., 2013).

Synthesis of Benzoxazoles

The acid plays a role in the synthesis of benzoxazoles. It has been effectively used as a catalyst for the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, providing high yields of the desired compounds (Kumar et al., 2008).

Diastereoselective Additions

It is involved in the diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones. This process is significant for synthesizing optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, which are important for the preparation of biologically active compounds (Foresti et al., 2003).

Selective Oxidation of Alcohols

The acid is utilized in the selective oxidation of alcohols to propionic acid. A study using amino-acid-based organic-inorganic heteropolyoxometalates demonstrated its application in the high-efficient catalysis of primary alcohols to carboxylic acids, offering a green route for propionic acid preparation (Liu et al., 2021).

N-Mesylation and Sulfonation Reactions

The compound is effective in selective mesylation and sulfonation reactions. Its application in differentiating amino groups in molecules and selectively mesylating at amino groups has been documented (Kim et al., 1999).

Amino Acid Analysis

It plays a role in the amino acid analysis of proteins. A method utilizing methanesulfonic acid for hydrolysis has been described, providing precise amino acid composition from a single hydrolysate (Simpson et al., 1976).

properties

IUPAC Name

3-[benzyl(methylsulfonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(15,16)12(8-7-11(13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWXCICKZFCDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349431
Record name 3-(Benzyl-methanesulfonyl-amino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

340025-20-9
Record name 3-(Benzyl-methanesulfonyl-amino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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